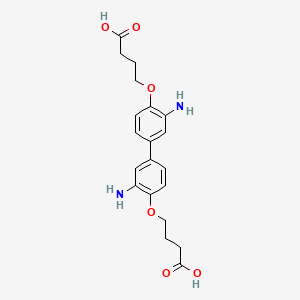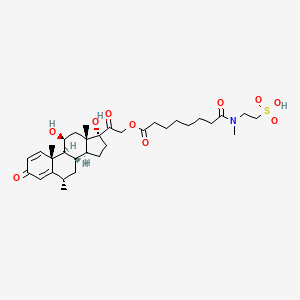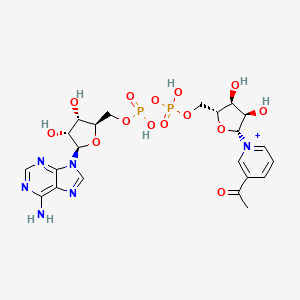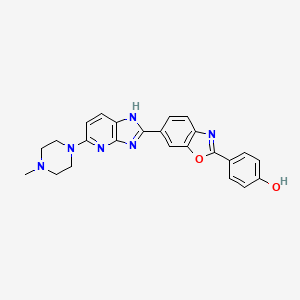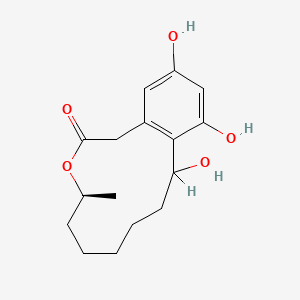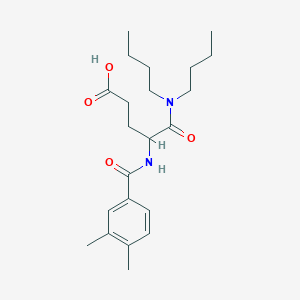![molecular formula C8H8BrN3 B1203761 3-Bromo-5,7-diméthylpyrazolo[1,5-a]pyrimidine CAS No. 41945-37-3](/img/structure/B1203761.png)
3-Bromo-5,7-diméthylpyrazolo[1,5-a]pyrimidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine derivatives involves a series of chemical reactions starting from basic pyrazole compounds. For example, Martins et al. (2009) explored the highly regioselective synthesis and bromination of 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines, showcasing the methodological advancements in obtaining bromo derivatives of pyrazolo[1,5-a]pyrimidine (Martins et al., 2009).
Molecular Structure Analysis
The molecular structure of 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine and its derivatives has been elucidated through various analytical techniques. Portilla et al. (2006) discussed the hydrogen-bonded structures observed in related pyrazolo[1,5-a]pyrimidine compounds, shedding light on the intricate molecular interactions and conformations (Portilla et al., 2006).
Chemical Reactions and Properties
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine participates in various chemical reactions, leveraging its bromo and methyl groups for further functionalization. For instance, Catalano et al. (2015) discovered a phenoxide leaving group SNAr strategy for the facile preparation of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines from a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate, highlighting the compound's versatility in synthetic chemistry (Catalano et al., 2015).
Applications De Recherche Scientifique
Échafaudage Antitumoral
Les dérivés de pyrazolo[1,5-a]pyrimidine, y compris la 3-Bromo-5,7-diméthylpyrazolo[1,5-a]pyrimidine, constituent une vaste famille de composés N-hétérocycliques qui ont un impact important en chimie médicinale {svg_1}. Ils ont montré un potentiel significatif en tant qu'échafaudages antitumoraux {svg_2}.
Activité Inhibitrice Enzymatiqu
Ces composés ont également démontré une activité inhibitrice enzymatique {svg_3}. Cette propriété pourrait conduire à de nouvelles conceptions rationnelles et efficaces de médicaments portant le noyau pyrazolo[1,5-a]pyrimidine {svg_4}.
Science des Matériaux
Les dérivés de pyrazolo[1,5-a]pyrimidine ont récemment suscité un grand intérêt en science des matériaux en raison de leurs propriétés photophysiques significatives {svg_5}.
Transformations Synthétiques
Différents chercheurs ont développé différentes voies de synthèse pour la préparation et la post-fonctionnalisation de cet échafaudage fonctionnel {svg_6}. Ces transformations améliorent la diversité structurale et permettent un effet synergique entre les nouvelles voies de synthèse et les applications possibles de ces composés {svg_7}.
Modifications Structurales
La principale voie de synthèse des pyrazolo[1,5-a]pyrimidines permet des modifications structurales polyvalentes aux positions 2, 3, 5, 6 et 7 {svg_8}. Cette grande versatilité synthétique permet des modifications structurales sur toute sa périphérie {svg_9}.
Découverte de Médicaments
Le motif structural de la pyrazolo[1,5-a]pyrimidine est un échafaudage privilégié pour la conception de bibliothèques combinatoires et la découverte de médicaments {svg_10}. Sa grande versatilité synthétique permet des modifications structurales sur toute sa périphérie {svg_11}.
Safety and Hazards
Mécanisme D'action
Target of Action
Pyrazolo[1,5-a]pyrimidines (PPs) are a class of compounds that have been found to interact with various biological targets. The specific target can vary depending on the exact structure of the compound. Some PPs have been found to interact with GABA receptors, acting as nonbenzodiazepinoid antianxiety agents .
Mode of Action
The mode of action of PPs can vary depending on their specific structure and target. For example, if the target is a GABA receptor, the compound may act as an agonist, enhancing the effect of GABA and resulting in anxiolytic effects .
Biochemical Pathways
The biochemical pathways affected by PPs can vary depending on their specific target. If the target is a GABA receptor, the compound would affect the GABAergic pathway, which plays a key role in inhibitory neurotransmission in the central nervous system .
Result of Action
The molecular and cellular effects of PPs can vary depending on their specific target and mode of action. If the target is a GABA receptor, the compound could enhance inhibitory neurotransmission, resulting in anxiolytic effects .
Propriétés
IUPAC Name |
3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-6(2)12-8(11-5)7(9)4-10-12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPBXHOKESCXBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194704 | |
| Record name | 3-Bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41945-37-3 | |
| Record name | 3-Bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041945373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-5,7-dimethylpyrazolo(1,5-a)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-chlorophenyl)methylideneamino]oxy-N,N-diethylethanamine](/img/structure/B1203684.png)
